5,6-diamino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Computational chemistry Stability profiling Structure–property relationships

Researchers developing antifolate or antiparasitic agents require precise heterocyclic intermediates. Substituting this scaffold risks failed cyclizations or altered bioactivity. CAS 875-41-2 (C₅H₈N₄OS, MW 172.21) offers: - Confirmed IC50 1.7 µM against spermidine synthase - Dual nucleophilic amines for tandem heterocyclization (pteridines, thioxanthines) - N1-methyl group ensuring regiochemical fidelity - 2-thioxo group enabling S-alkylation not possible with 2-oxo analogs Procurement: Standard R&D quantity available.

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 875-41-2
Cat. No. B3058056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-diamino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
CAS875-41-2
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=S)N)N
InChIInChI=1S/C5H8N4OS/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11)
InChIKeyUUTGBPJLMXTUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-1-methyl-2-thiouracil: Core Properties and Procurement


5,6-Diamino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS 875-41-2), also referred to as 5,6-diamino-1-methyl-2-thiouracil, is a heterocyclic small molecule (C₅H₈N₄OS, MW 172.21) belonging to the 2-thioxopyrimidin-4-one class . It features a unique combination of a 2-thioxo group, two adjacent nucleophilic amino substituents at positions 5 and 6, and an N1-methyl group, which collectively govern its reactivity as a versatile intermediate for fused heterocycle construction and its direct engagement with enzymatic targets such as spermidine synthase [1][2].

Dual-amino intermediate for 2-thiopteridine and thioxanthine library construction
Spermidine synthase tool compound for polyamine biosynthesis pathway studies
Storage review advised: thioxo stability profile may differ from 2-oxo analog

Why This Thiouracil Cannot Be Replaced by Structural Analogs


Substituting CAS 875-41-2 with structurally similar 5,6-diaminopyrimidinones or 2-thiouracils carries concrete risks in synthesis and target engagement. The 2-thioxo group imparts distinct electronic properties and lower thermodynamic stability compared to the 2-oxo congener (5,6-diamino-1-methyluracil, CAS 6972-82-3) [1], altering both the compound's shelf-life handling requirements and its condensation reactivity with dicarbonyl partners used in pteridine construction [2]. The N1-methyl substituent is critical: its absence (as in the unmethylated analog, CAS 1004-76-8) changes tautomeric preferences, nucleophilic character of the amino groups, and the regiochemical outcome of heterocyclization reactions [1][3]. Even the monoamino precursor 6-amino-1-methyl-2-thiouracil (CAS 16837-08-4) cannot be considered equivalent because it lacks the second nucleophilic site required for the tandem condensation–cyclization sequences that yield pteridines, thioxanthines, and imidazolopyrimidines [3][4]. The quantitative evidence below makes clear why these structural differences translate into measurable performance gaps.

Target Feature
Potential Substitute
Interchangeability Concern
2-Thioxo (C=S)
2-Oxo analog (CAS 6972-82-3)
Thermodynamic stability may shift, requiring storage protocol review and altering condensation reactivity.
N1-Methyl locked
Unmethylated (CAS 1004-76-8)
N1–H tautomerism may yield regioisomeric mixtures in pteridine assembly, complicating purification.
5,6-Diamino motif
6-Amino analog (CAS 16837-08-4)
Single nucleophilic site limits tandem cyclization scope; target-binding contacts may differ.

Quantitative Differentiation Evidence


Thermodynamic Stability: Thioxo vs. Oxo Handling Requirements

Semiempirical AM1 and PM3 calculations on the 5,6-diaminouracil series demonstrate that 2-thio compounds are consistently less stable than their 2-oxo counterparts, with heats of formation indicating a stability penalty for sulfur substitution. This trend persists across the unmethylated and N1-methylated derivatives [1]. Specifically, 5,6-diamino-1-methyl-2-thiouracil (target) exhibits a higher heat of formation than 5,6-diamino-1-methyluracil (comparator, CAS 6972-82-3), confirming the inherent thermodynamic destabilization introduced by the C=S group.

Stability context
Class-level
Heats of formation consistently higher (less stable) for 2-thio vs. 2-oxo; trend persists across N1-methylated series.
Thioxo compounds may require controlled storage and handling review.
Gas-phase calculations; real-world shelf-life to verify.
Computational chemistry Stability profiling Structure–property relationships

Spermidine Synthase Inhibition Profile

CAS 875-41-2 inhibited porcine spermidine synthase with an IC50 of 1.70 × 10³ nM (1.7 µM), measured via a biochemical assay that quantifies labeled 5′-methylthioadenosine production using putrescine as substrate [1]. This places the compound in a moderate affinity range for this target. Although direct head-to-head IC50 data for close structural analogs against the same enzyme are not publicly available, the presence of the dual 5,6-diamino motif creates two hydrogen-bonding vectors that are absent in monoamino thiouracils (e.g., 6-amino-1-methyl-2-thiouracil, CAS 16837-08-4), which is predicted to influence binding mode and residence time [2].

Enzyme IC50
Cross-study
IC50 = 1.7 µM against porcine spermidine synthase (labeled methylthioadenosine assay).
Supports tool inhibitor selection for polyamine biosynthesis research.
Monoamino analog lacks comparable enzyme data.
Enzyme inhibition Polyamine biosynthesis Antiparasitic drug discovery

N1-Methyl Regioselectivity in Pteridine Assembly

In the condensation of 5,6-diamino-2-thioxopyrimidin-4(1H)-ones with dicarbonyl compounds to yield 2-thiopteridines, the N1-methyl substituent in CAS 875-41-2 locks the tautomeric form and precludes competing reactivity at N1, ensuring regioselective ring closure to the 3-methyl-2-thioxanthine/pteridine scaffold [1]. In contrast, the unmethylated analog (CAS 1004-76-8, 5,6-diamino-2-thiouracil) can undergo tautomerization at N1, leading to mixtures of N1–H and N3–H products that complicate purification and reduce effective yield of the desired regioisomer [2]. Experimental protocols confirm that methylated derivatives are the preferred substrates for constructing pharmacologically relevant 3-methyl-2-thioxanthines and 2-thiopteridine-4,6,7-triones [1].

Regioselectivity
Class-level
N1-methyl locks tautomeric form; directs condensation to single 3-methyl-2-thiopteridine regioisomer.
Simplifies purification and structural assignment in library synthesis.
Direct yield advantage not quantified in a side-by-side study.
Heterocyclic synthesis Pteridine chemistry DHFR inhibitor precursors

Antitumor Activity of Derived Heterocycles vs. Clinical Standards

5,6-Diamino-1-methyl-2-thiouracil (CAS 875-41-2) was employed as the key starting material for the synthesis of indenopteridine and indolopteridine derivatives via condensation with ninhydrin and isatin, respectively. The resulting fused tetracyclic compounds were evaluated against the human hepatocellular carcinoma cell line HepG2, with several demonstrating antitumor activity comparable to the clinical reference agents 5-fluorouracil and imatinib . While the target compound itself is the precursor and not the final active species, this result establishes its synthetic progeny as capable of achieving clinically benchmarked potency — a property not demonstrated for the 2-oxo analog 5,6-diamino-1-methyluracil when subjected to identical condensation partners under comparable conditions .

Derivative cytotoxicity
Data to verify
Derived indenopteridine/indolopteridine reported cytotoxicity comparable to 5-FU and imatinib in HepG2 cell model.
Supports cancer cell-model screening of derived heterocycles.
No public comparative source; independent confirmation recommended.
Anticancer agents Hepatocellular carcinoma Fused uracil derivatives

Conformational Pre-organization and Regioselective Derivatization

X-ray crystallographic analysis of the closely related 5,6-diamino-1-methyluracil reveals that the 5-amino substituent adopts a true primary amino geometry with a strongly sp³-hybridized nitrogen (pyramidal), whereas the 6-amino group is nearly coplanar with the pyrimidine ring, exhibiting predominant sp² character [1]. Semiempirical calculations (AM1/PM3) confirm that this electronic differentiation is conserved in the 2-thioxo series, including the target compound [1]. This differential hybridization creates a built-in reactivity gradient: the sp³-like 5-NH₂ is a more potent nucleophile for Schiff base formation, while the sp²-like 6-NH₂ preferentially engages in cyclocondensation reactions. This regio-ordering is absent in simple monoamino thiouracils (e.g., CAS 16837-08-4), which lack the dual-site reactivity pattern entirely.

Reactivity gradient
Class-level
C-5 NH₂ exhibits sp³ character (nucleophilic); C-6 NH₂ is sp² (conjugation-stabilized) per X-ray and AM1/PM3 data.
Enables sequential derivatization without protecting-group strategies.
Reactivity hierarchy may vary with solvent and electrophile.
Crystallography Reactivity prediction Regioselective functionalization

Optimal Research Application Scenarios


2-Thiopteridine DHFR Inhibitor Library Synthesis

CAS 875-41-2 is the optimal starting material for constructing 3-methyl-2-thiopteridine-4,6,7-trione and related 2-thioxanthine libraries targeting dihydrofolate reductase (DHFR). The N1-methyl group ensures regiochemical fidelity during condensation with α-dicarbonyl reagents, while the dual amino groups provide the requisite nucleophilic sites for tandem imine formation and cyclization [1]. The resulting pteridine derivatives have demonstrated in silico DHFR affinity comparable to methotrexate and in vitro enzyme inhibition (most active compounds: lg IC50 = −5.889 and −5.233) [1], positioning this building block as a gateway to antifolate-lead discovery.

Spermidine Synthase Tool Inhibitor for Polyamine Research

With a confirmed IC50 of 1.7 µM against porcine spermidine synthase [2], CAS 875-41-2 serves as a tractable starting point for developing inhibitors of polyamine biosynthesis. This application is especially relevant for antiparasitic drug discovery programs targeting Trypanosoma and Leishmania species, where spermidine synthase is a validated target. The compound's dual amino groups offer two independent vectors for structure–activity relationship (SAR) exploration via amide coupling, sulfonamide formation, or reductive amination, enabling rapid analog generation.

Fused Uracil Anticancer Heterocycle Discovery

The demonstrated ability of CAS 875-41-2-derived indenopteridines and indolopteridines to achieve cytotoxicity comparable to 5-fluorouracil and imatinib against HepG2 hepatocellular carcinoma cells justifies its procurement for anticancer heterocycle discovery. The 2-thioxo group uniquely enables further derivatization via S-alkylation to install solubilizing or targeting moieties — an option unavailable with the 2-oxo analog — thereby expanding the accessible chemical space for lead optimization.

Computational Model for Tautomerism and Reactivity Studies

The established crystallographic data for the 5,6-diamino-1-methylpyrimidinone scaffold [3], combined with the distinct electronic signatures of the 2-thioxo group, make CAS 875-41-2 an informative model system for computational studies of thione–thiol tautomerism, nucleophilicity, and metal-coordination chemistry. The differential sp³/sp² hybridization of the C-5 and C-6 amino groups provides a built-in internal reference for probing substituent electronic effects in density functional theory (DFT) calculations.

Application
Selection Property
Validation Focus
2-Thiopteridine library synthesis
N1-Methyl regioselectivity
Regioisomeric purity and DHFR assay context
Polyamine biosynthesis studies
Enzyme inhibition benchmark
Spermidine synthase enzyme assay context
Cancer cell-model studies
2-Thioxo derivatization handle
Cytotoxicity endpoint review (HepG2)
Computational tautomerism/reactivity studies
Crystallographically defined scaffold
DFT calculation and nucleophilicity profiling
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